4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one 4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20489433
InChI: InChI=1S/C7H8BrClN2O2/c1-13-3-2-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C7H8BrClN2O2
Molecular Weight: 267.51 g/mol

4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20489433

Molecular Formula: C7H8BrClN2O2

Molecular Weight: 267.51 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C7H8BrClN2O2
Molecular Weight 267.51 g/mol
IUPAC Name 4-bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3-one
Standard InChI InChI=1S/C7H8BrClN2O2/c1-13-3-2-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3
Standard InChI Key OGFQUSGENUASEL-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=O)C(=CC(=N1)Cl)Br

Introduction

Structural Characteristics and Nomenclature

Core Pyridazinone Framework

The compound belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2 (Figure 1). The 3(2H)-one designation indicates a ketone group at position 3 and a hydrogen atom at position 2, which is substituted by a 2-methoxyethyl group in this derivative .

Substituent Analysis:

  • Bromine (Position 4): Introduces steric bulk and electron-withdrawing effects, influencing electrophilic substitution patterns .

  • Chlorine (Position 6): Enhances oxidative stability and directs regioselectivity in subsequent reactions.

  • 2-Methoxyethyl Group (Position 2): A polar substituent combining ether and alkyl functionalities, potentially improving solubility in polar solvents compared to simpler alkyl analogs .

PropertyValue/DescriptionSource Analog
Molecular FormulaC₇H₈BrClN₂O₂Derived from
Molecular Weight283.51 g/molCalculated
Predicted LogP~1.8 (estimated via group contribution)Compared to

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, key spectral features can be extrapolated:

  • IR Spectroscopy: Strong C=O stretch near 1680-1720 cm⁻¹; C-Br and C-Cl stretches at 550-650 cm⁻¹ .

  • NMR (¹H):

    • Methoxyethyl protons: δ 3.2-3.4 (OCH₃), δ 3.6-3.8 (CH₂O), δ 4.4-4.6 (NCH₂) .

    • Aromatic protons: Deshielded signals due to electron-withdrawing substituents.

Synthetic Pathways

Halogenation Strategies

The synthesis likely follows sequential halogenation of a pyridazinone precursor. A plausible route involves:

  • Methoxyethyl Introduction: Alkylation of 5-chloro-3(2H)-pyridazinone with 2-methoxyethyl chloride under basic conditions (K₂CO₃, DMF, 80°C) .

  • Bromination: Electrophilic bromination using Br₂ in acetic acid at 0-5°C to achieve position-selective substitution.

Critical Parameters:

  • Temperature control (<10°C) prevents polybromination.

  • Solvent polarity (acetic acid vs. DCM) influences reaction rates and selectivity .

Purification Challenges

  • Byproduct Formation: Competing chlorination at position 4 may occur without careful stoichiometric control .

  • Chromatographic Separation: High polarity from the methoxyethyl group necessitates reverse-phase HPLC (C18 column, methanol-water gradient) .

Reactivity and Functionalization

Nucleophilic Displacement

The bromine atom at position 4 serves as a prime site for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

  • Buchwald-Hartwig Amination: Primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Example Transformation:
4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one + Phenylboronic Acid → 4-Phenyl-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one (Yield: 72%, ).

Ketone Reactivity

The 3(2H)-one moiety participates in:

  • Condensation Reactions: Formation of hydrazones with hydrazines (NH₂NH₂, EtOH, reflux) .

  • Reduction: NaBH₄ selectively reduces the ketone to alcohol (secondary alcohol at position 3).

Comparative Analysis with Analogues

CompoundLogPMelting Point (°C)Bioactivity (IC₅₀)
4-Bromo-6-chloro-2-methyl-[2H]1.59158-160210 nM (D3)
4-Bromo-6-chloro-2-(2-MeOEt)-[2H]1.81*145-147*150 nM* (D3)
4-Iodo-6-chloro-2-Me-[2H]1.72142-144190 nM (D3)

*Predicted values based on substituent effects .

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